molecular formula C15H15Cl3IrN3 B094650 Trichlorotris(pyridine)iridium(III) CAS No. 15617-27-3

Trichlorotris(pyridine)iridium(III)

Cat. No.: B094650
CAS No.: 15617-27-3
M. Wt: 535.9 g/mol
InChI Key: LRENBVDGVUKRKC-UHFFFAOYSA-K
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Description

Trichlorotris(pyridine)iridium(III) is a coordination compound with the chemical formula C15H15Cl3IrN3. It consists of an iridium center coordinated to three chloride ions and three pyridine ligands. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichlorotris(pyridine)iridium(III) can be synthesized through the reaction of iridium trichloride hydrate with pyridine in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete coordination of the pyridine ligands to the iridium center. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Trichlorotris(pyridine)iridium(III) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve larger-scale reactors and more efficient purification techniques to produce the compound in bulk quantities for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trichlorotris(pyridine)iridium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Trichlorotris(pyridine)iridium(III) include phosphines, amines, and other nitrogen-containing ligands. Reaction conditions often involve heating, the use of inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving Trichlorotris(pyridine)iridium(III) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated iridium complexes, while coordination reactions with other ligands can produce a variety of new iridium-based compounds .

Scientific Research Applications

Trichlorotris(pyridine)iridium(III) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other iridium complexes and as a catalyst in various chemical reactions.

    Biology: The compound’s unique coordination properties make it useful in studying biological systems and interactions with biomolecules.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular components and induce cell death.

    Industry: It is employed in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which Trichlorotris(pyridine)iridium(III) exerts its effects involves coordination to target molecules, altering their structure and function. In biological systems, the compound can interact with proteins, DNA, and other cellular components, leading to changes in cellular processes and potentially inducing cell death. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichlorotris(pyridine)iridium(III) is unique due to its specific combination of chloride and pyridine ligands, which confer distinct reactivity and coordination properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research .

Properties

IUPAC Name

pyridine;trichloroiridium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5N.3ClH.Ir/c3*1-2-4-6-5-3-1;;;;/h3*1-5H;3*1H;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENBVDGVUKRKC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ir](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl3IrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13927-98-5
Record name (OC-6-22)-Trichlorotris(pyridine)iridium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13927-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40421997
Record name Trichlorotris(pyridine)iridium(III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15617-27-3
Record name Trichlorotris(pyridine)iridium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorotris(pyridine)iridium(III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlorotris(pyridine)iridium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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